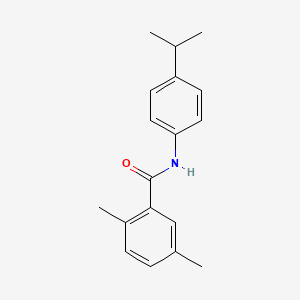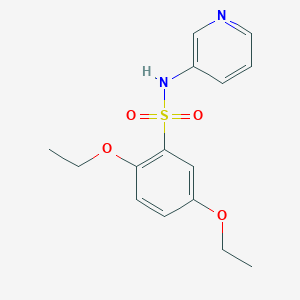![molecular formula C16H13FN4O2S B5718144 N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5718144.png)
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazole is a heterocyclic five-membered ring that has gained prominence by exhibiting a wide variety of biological activities . The lower toxicity and in vivo stability of 1,3,4-thiadiazole nucleus is attributed to its aromaticity . It has interesting pharmacophores that display a broad spectrum of biological activity .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of low-molecular-weight drugs to selectively destroy tumor cells or at least prevent their proliferation .Molecular Structure Analysis
1,3,4-Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1,3,4-Thiadiazole derivatives have been studied for their potential as anticancer agents due to their ability to disrupt DNA replication processes. This disruption inhibits the replication of both bacterial and cancer cells, making these compounds promising candidates for antitumor drugs . The specific compound could be explored for its cytotoxic properties against various cancer cell lines.
Anticonvulsant Properties
Compounds with the 1,3,4-thiadiazole scaffold have shown significant potency as anticonvulsant agents. They are effective and exhibit less toxicity compared to other treatments. The methoxyphenyl group in the compound could contribute to its effectiveness in protecting against seizures at both low and high doses without toxicity .
Antimicrobial and Antifungal Effects
The thiadiazole ring is a bioisostere of pyrimidine, which is part of three nucleic bases. This structural similarity allows thiadiazole derivatives to possess antimicrobial and antifungal activities. The compound could be investigated for its efficacy against a range of microbial and fungal pathogens .
Anti-inflammatory and Analgesic Uses
Due to the anti-inflammatory properties of 1,3,4-thiadiazole derivatives, they can be utilized in the development of new anti-inflammatory drugs. Additionally, these compounds have been associated with analgesic effects, which could be beneficial in pain management therapies .
Antidepressant and Antipsychotic Applications
The structural modification of known derivatives with documented activity has led to the discovery of compounds with antidepressant and antipsychotic activities. The compound “N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea” could be explored for its potential effects on mood disorders and psychosis .
Antidiabetic Potential
Thiadiazole derivatives have also been explored for their antidiabetic properties. The presence of the thiadiazole ring contributes to the biological activity that could be harnessed for treating diabetes. Research into the specific effects of this compound on blood sugar levels and insulin sensitivity would be valuable .
Wirkmechanismus
Target of Action
Compounds with a similar 1,3,4-thiadiazole structure have been reported to interact with various cellular targets, leading to a broad spectrum of biological activities .
Mode of Action
It’s known that 1,3,4-thiadiazole-based compounds can cross cellular membranes and interact strongly with biological targets due to their mesoionic character . This interaction can lead to changes in cellular processes, potentially inducing apoptosis via a caspase-dependent pathway .
Biochemical Pathways
It’s known that 1,3,4-thiadiazol-based compounds can affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
The 1,3,4-thiadiazole nucleus is known for its lower toxicity and in vivo stability, which is attributed to its aromaticity . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
It’s known that 1,3,4-thiadiazol-based compounds can induce apoptosis in cancer cells via a caspase-dependent pathway .
Action Environment
The mesoionic character of the 1,3,4-thiadiazol ring allows these compounds to cross cellular membranes, suggesting that they may be relatively stable in various biological environments .
Safety and Hazards
Zukünftige Richtungen
There is strong demand for the discovery and development of new effective cancer therapies devoid of major limitations such as drug resistance, lack of selectivity, and unwanted side effects . Therefore, 1,3,4-thiadiazole derivatives, which have shown significant therapeutic potential, are a promising area of research .
Eigenschaften
IUPAC Name |
1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-23-13-8-3-2-7-12(13)18-15(22)19-16-21-20-14(24-16)10-5-4-6-11(17)9-10/h2-9H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBZVTQBJKLZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5718114.png)
![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5718122.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine](/img/structure/B5718127.png)
![4-{[(4-chlorobenzyl)thio]acetyl}morpholine](/img/structure/B5718133.png)
![5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5718143.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5718148.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5718157.png)